8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCYUUCCAJSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
- The substrate (tetrahydroquinoline derivative) is dissolved in chloroform.
- NBS is added in batches at room temperature.
- The reaction proceeds rapidly (within 10 minutes).
- After completion, the mixture is quenched, extracted with dichloromethane, dried, and purified by silica gel chromatography.
Mechanistic Insights
- The amino group activates the aromatic ring for electrophilic bromination at the 8-position.
- Formation of a quaternary ammonium salt intermediate occurs via attack by NBS on the amino group.
- Dehydrogenation proceeds via nitrogen-centered radical intermediates, facilitated by the succinimide anion.
- The key carbon radical intermediate is trapped by bromine radicals, leading to brominated tetrahydroquinoline products.
This method provides a direct and efficient route to 8-bromo-6-chloro derivatives with moderate to good yields.
Alternative Synthetic Routes via Quinoline Intermediates
Other patented methods describe the preparation of bromo- and chloro-substituted quinoline derivatives, which can be precursors or related compounds to tetrahydroquinoline analogs.
Example Synthesis Steps (Patent CN106432073B)
- Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate.
- Step 2: Cyclization in diphenyl ether at high temperature (~220°C) to form 6-bromoquinoline-4(1H)-one.
- Step 3: Chlorination using phosphorus oxychloride or phosphorus trichloride in toluene under reflux to introduce the chloro substituent at the 6-position.
- Step 4: Purification steps involving recrystallization and washing.
This route achieves high yields (up to ~90%) for bromo- and chloro-substituted quinoline intermediates that can be further reduced or functionalized to tetrahydroquinoline derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Selectivity: The amino group on tetrahydroquinoline activates the aromatic ring, directing bromination specifically to the 8-position and chlorination to the 6-position under controlled conditions.
Reaction Medium: Polar organic solvents such as chloroform or nonpolar solvents like diphenyl ether are used depending on the step; solvent choice affects yield and purity.
Lewis Acid Catalysis: Use of Lewis acids such as aluminum chloride or zinc chloride facilitates cyclization and functionalization steps, improving yield and reaction rate.
Purification: Flash chromatography on silica gel is the standard method for isolating pure this compound or its derivatives.
Industrial Considerations: Methods avoiding hazardous photoreactions and minimizing by-products are preferred for scale-up. The Lewis acid-mediated cyclization and NBS bromination methods meet these criteria.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is utilized as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promising antimicrobial , anticonvulsant , and anticancer properties. For example:
- Anticancer Activity : Studies have indicated that THQ derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, providing avenues for drug development targeting metabolic pathways involved in diseases .
Biological Studies
The compound serves as a probe in biological research to investigate interactions with various biological targets:
- Binding Affinity Studies : Research has focused on its binding interactions with enzymes and receptors, elucidating its mechanism of action. These studies help identify potential therapeutic applications .
Materials Science
In materials science, this compound is explored for its role in developing organic semiconductors and advanced materials. Its unique halogenated structure enhances its reactivity and utility in creating functional materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on analogs.
Stability and Physicochemical Behavior
- Fluorine Substitution: 8-Bromo-6-fluoro-tetrahydroisoquinoline (CAS 1690812-16-8) shows enhanced metabolic stability in biological systems compared to chloro analogs, a trait leveraged in drug design .
- Thermal Stability : Dimethyl-substituted derivatives (e.g., 6-Bromo-4,4-dimethyl) exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature reactions .
Biological Activity
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline (THQ) family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Chemical Formula : CHBrClN
- Molecular Weight : Approximately 232.54 g/mol
- Structure : The compound features a tetrahydroquinoline backbone with bromine at the 8-position and chlorine at the 6-position.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly in modulating the activity of phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in treating conditions such as Alzheimer's disease by enhancing cGMP levels . In vitro studies have demonstrated that this compound exhibits significant inhibition against PDE5 with an IC50 value comparable to established inhibitors .
Antimicrobial Activity
Similar to other THQ derivatives, this compound has been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance its interaction with microbial targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets , including enzymes and receptors. The halogen substituents play a critical role in modulating these interactions:
- Enzyme Interaction : The compound binds to active sites on enzymes like PDE5, leading to inhibition of their catalytic activity.
- Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications to the tetrahydroquinoline scaffold could enhance cytotoxicity against specific cancer types .
- PDE Inhibition Research : Another research article detailed the synthesis of novel THQ derivatives that demonstrated improved binding affinity to PDE5 compared to traditional inhibitors .
- Antimicrobial Testing : A comparative study found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
- Methodology : Catalytic hydrogenation using TiO₂-S with hydrosilane/ethanol systems (as demonstrated for analogous tetrahydroquinolines) can reduce nitro or aromatic intermediates while preserving halogen substituents . Alternative routes may involve cyclization of halogenated anilines with acrylonitrile derivatives under acidic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%).
Q. How can purification challenges arising from halogenated by-products be addressed?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates bromo/chloro isomers. Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity, as halogenated tetrahydroquinolines often exhibit low solubility in polar solvents . Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Key signals include aromatic protons (δ 6.3–7.1 ppm), methylene groups adjacent to nitrogen (δ 3.2–3.3 ppm), and aliphatic protons (δ 1.8–2.7 ppm) .
- ¹³C NMR : Look for carbons adjacent to halogens (C-Br: ~115 ppm; C-Cl: ~125 ppm) and tetrahydroquinoline backbone signals (20–45 ppm for aliphatic carbons) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀BrClN: 260.96 g/mol) .
Advanced Research Questions
Q. How does the electronic interplay between bromo and chloro substituents affect reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of Cl may activate the Br substituent for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS; Cl at position 6 can sterically hinder coupling at position 8 .
Q. What stability issues arise under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) show decomposition via dehalogenation above pH 7. Use buffered solutions (pH 4–6) for long-term storage. FTIR monitoring reveals C-Br bond degradation (loss of ~550 cm⁻¹ peak) under basic conditions .
Q. How can contradictions in reported spectroscopic data be resolved?
- Methodology : Compare solvent effects (CDCl₃ vs. DMSO-d₆) on NMR shifts. For example, DMSO-d₆ may deshield aromatic protons by 0.2–0.5 ppm due to hydrogen bonding. Cross-validate with computational methods (DFT calculations for expected shifts) .
Q. What mechanistic insights explain regioselectivity in halogenation reactions?
- Methodology : Electrophilic halogenation (e.g., NBS in AcOH) favors para positions due to the directing effect of the tetrahydroquinoline nitrogen. Kinetic studies (monitored by UV-Vis at 270 nm) show Cl⁺ addition precedes Br⁺ under competitive conditions .
Methodological Best Practices
Safety protocols for handling halogenated tetrahydroquinolines:
- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-approved goggles.
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
- Waste disposal : Collect halogenated waste separately in amber glass bottles; incinerate at ≥1,200°C to avoid dioxin formation .
Analytical workflow for impurity profiling:
- Step 1 : LC-MS (ESI+) to detect dehalogenated by-products (e.g., m/z 183 for loss of Br).
- Step 2 : GC-MS (HP-5 column) for volatile impurities (e.g., residual solvents).
- Step 3 : X-ray crystallography to confirm structural integrity if NMR data is ambiguous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
